Glycyllysine

Descripción

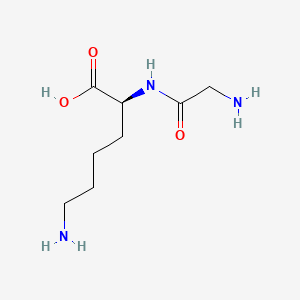

Structure

3D Structure

Propiedades

Número CAS |

997-62-6 |

|---|---|

Fórmula molecular |

C8H17N3O3 |

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H17N3O3/c9-4-2-1-3-6(8(13)14)11-7(12)5-10/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

Clave InChI |

IKAIKUBBJHFNBZ-LURJTMIESA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)O)NC(=O)CN |

SMILES canónico |

C(CCN)CC(C(=O)O)NC(=O)CN |

Apariencia |

Solid powder |

Otros números CAS |

997-62-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gly-Lys glycyl-L-lysine glycyllysine |

Origen del producto |

United States |

Foundational & Exploratory

Glycyl-L-lysine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and L-lysine. As a fundamental building block of proteins, it plays a role in various biological processes. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and characterization of glycyl-L-lysine. Furthermore, it explores its biological significance, primarily through the functions of its constituent amino acids following hydrolysis. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and related scientific disciplines.

Chemical Structure and Properties

Glycyl-L-lysine, systematically named (2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid, is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the α-amino group of L-lysine.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₃O₃ | PubChem[1] |

| Molecular Weight | 203.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 203.12699141 Da | PubChem[1] |

| Predicted Water Solubility | 16.8 g/L | FooDB[2] |

| Predicted logP | -3.4 | FooDB[2] |

| pKa (Strongest Acidic) | ~3.8 (Predicted) | FooDB[2] |

| pKa (Strongest Basic) | ~10.21 (Predicted) | FooDB[2] |

| Isoelectric Point (pI) | Calculated to be basic | Inferred from pKa values |

| Appearance | White to off-white solid (Expected) | Inferred |

Synthesis of Glycyl-L-lysine

The synthesis of glycyl-L-lysine can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches rely on the protection of reactive functional groups to ensure specific peptide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined and efficient method for producing peptides. The following is a representative protocol for the synthesis of glycyl-L-lysine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-L-lysine(Boc)-Wang resin

-

Fmoc-glycine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-lysine(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine. Wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling:

-

Activate Fmoc-glycine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated glycine solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solution-Phase Synthesis

Solution-phase synthesis is a classical method that is also suitable for the production of dipeptides.

Materials:

-

N-α-Fmoc-glycine

-

L-lysine(ε-Boc)-methyl ester hydrochloride

-

Coupling reagents (e.g., DCC/HOBt or HATU)

-

Organic solvents (e.g., DCM, DMF)

-

Piperidine

-

Aqueous acid and base for workup (e.g., HCl, NaHCO₃)

-

Reagents for deprotection (e.g., LiOH for saponification, TFA for Boc removal)

Procedure:

-

Coupling: Couple N-α-Fmoc-glycine with L-lysine(ε-Boc)-methyl ester in an organic solvent using a suitable coupling reagent.

-

Workup and Purification: Purify the protected dipeptide ester by extraction and chromatography.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group using piperidine.

-

Saponification: Hydrolyze the methyl ester to the free carboxylate using a base like lithium hydroxide.

-

Boc Deprotection: Remove the ε-Boc protecting group from the lysine side chain using TFA.

-

Purification: Purify the final glycyl-L-lysine product, typically by recrystallization or chromatography.

Characterization of Glycyl-L-lysine

The identity and purity of synthesized glycyl-L-lysine are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of peptides. The following is a general protocol for NMR analysis.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the glycyl-L-lysine molecule. The expected ¹H NMR spectrum would show signals for the α-protons of both glycine and lysine, as well as the methylene protons of the lysine side chain. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, α-carbons, and the carbons of the lysine side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of peptides.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum of the intact peptide to confirm its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): Select the parent ion of glycyl-L-lysine and subject it to fragmentation. The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence. A characteristic fragmentation for lysine-containing peptides involves the loss of the ε-amino group.

Biological Significance

The biological effects of orally administered or systemically available glycyl-L-lysine are predominantly attributed to its constituent amino acids, glycine and L-lysine, following rapid hydrolysis by peptidases in the intestines and bloodstream.[3] While research on the specific signaling activities of the intact dipeptide is limited, the well-established roles of glycine and lysine provide a strong indication of its physiological impact.

Role of Constituent Amino Acids

-

L-lysine: An essential amino acid, lysine is crucial for protein synthesis, calcium absorption, and the production of carnitine, which is vital for fatty acid metabolism. It also plays a role in the formation of collagen and has been investigated for its potential antiviral properties.[4]

-

Glycine: Although the simplest amino acid, glycine is involved in a wide array of biological functions. It acts as a neurotransmitter in the central nervous system and is a key component of important biomolecules such as glutathione, a major antioxidant.[5]

Dipeptide Transport

Glycyl-L-lysine, like other small peptides, is absorbed in the small intestine via peptide transporters such as PepT1. This transport is an active process, allowing for efficient uptake of di- and tripeptides from the diet.[3]

Potential Signaling Pathways

While direct evidence for glycyl-L-lysine as a signaling molecule is scarce, the biological activities of its components and related peptides suggest potential areas of influence.[5] For instance, the release of lysine upon hydrolysis could impact the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[3]

Visualizations

Experimental Workflow: Solid-Phase Synthesis of Glycyl-L-lysine

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of Glycyl-L-lysine.

Logical Relationship: Biological Fate of Glycyl-L-lysine

Caption: The metabolic pathway of Glycyl-L-lysine, from uptake to its biological effects.

Conclusion

Glycyl-L-lysine is a dipeptide of significant interest due to the fundamental biological roles of its constituent amino acids. This guide has provided a comprehensive overview of its chemical structure, properties, and methods for its synthesis and characterization. While the direct biological activities of the intact dipeptide remain an area for further investigation, its role as a source of glycine and lysine upon hydrolysis is well-understood. The experimental protocols and structured data presented herein serve as a valuable resource for researchers and professionals working with this and similar peptides.

References

Synthesis of Glycyllysine Dipeptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide Glycyl-L-lysine (Gly-Lys). The synthesis of this dipeptide is crucial for various research applications, including its role as a metabolite and its potential use in drug delivery and development.[1] This document details the two primary methodologies for peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the successful synthesis and purification of Glycyllysine.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of a peptide bond between the amino group of lysine and the carboxyl group of glycine. To achieve this selectively, protecting groups are employed to block reactive functional groups that are not participating in the peptide bond formation. The two most common strategies, named after the protecting group for the α-amino group, are the Fmoc/tBu and Boc/Bzl approaches.

-

Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups like tert-butoxycarbonyl (Boc) for the side chains. This is a widely used method in solid-phase peptide synthesis due to its mild deprotection conditions.[2]

-

Boc/Bzl Strategy: This older strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino protection and benzyl-based (Bzl) groups for the side chains. The final deprotection requires strong acids like hydrofluoric acid (HF).[3]

This guide will focus on the more contemporary and widely used Fmoc/tBu strategy for both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis offers a robust and efficient method for preparing peptides, allowing for high purity and yield. The synthesis is performed on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[4][5]

Experimental Protocol for SPPS

This protocol describes the synthesis of Glycyl-L-lysine on a Rink Amide resin, which upon cleavage yields the C-terminal amide of the dipeptide. For the synthesis of the free acid, a Wang resin would be used.

Materials and Reagents:

| Reagent/Material | Abbreviation | Grade |

| Rink Amide Resin (100-200 mesh) | - | Synthesis Grade |

| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | Peptide Synthesis |

| Nα-Fmoc-glycine | Fmoc-Gly-OH | Peptide Synthesis |

| N,N'-Diisopropylcarbodiimide | DIC | Synthesis Grade |

| 1-Hydroxybenzotriazole | HOBt | Synthesis Grade |

| N,N-Diisopropylethylamine | DIPEA | Synthesis Grade |

| Piperidine | - | Synthesis Grade |

| N,N-Dimethylformamide | DMF | Anhydrous |

| Dichloromethane | DCM | Anhydrous |

| Trifluoroacetic acid | TFA | Reagent Grade |

| Triisopropylsilane | TIS | Reagent Grade |

| Diethyl ether | - | ACS Grade |

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain. Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

-

In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Wash the resin with DMF (3 times) and DCM (3 times). A Kaiser test can be performed to ensure complete coupling.

-

-

Fmoc Deprotection:

-

Repeat step 1 to remove the Fmoc group from the attached Lysine.

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

Repeat step 2 using Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 1 to remove the final Fmoc group from the N-terminal glycine.

-

Wash the resin thoroughly with DMF and then DCM, and dry the peptidyl-resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried peptidyl-resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude Glycyl-L-lysine peptide under vacuum.

-

SPPS Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Solution-Phase Synthesis of this compound

Solution-phase peptide synthesis is a classical method that is often used for the large-scale production of short peptides. It offers flexibility in the choice of protecting groups and coupling reagents.[6]

Experimental Protocol for Solution-Phase Synthesis

This protocol describes the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, a protected dipeptide that can be further used in peptide synthesis or deprotected to yield this compound.[[“]]

Materials and Reagents:

| Reagent/Material | Abbreviation |

| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH |

| Glycine | Gly |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N-Diisopropylethylamine | DIPEA |

| N,N-Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| Triisopropylsilane | TIS |

| Diethyl ether | - |

Procedure:

-

Activation of Fmoc-Lys(Boc)-OH:

-

Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HOBt (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF.

-

Stir the mixture at 0°C for 5 minutes.

-

-

Coupling Reaction:

-

Add DIPEA (2.5 eq) to the activation mixture.

-

Add Glycine (1.0 eq) dissolved in DMF.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction completion by TLC or LC-MS.

-

-

Work-up and Purification of Protected Dipeptide:

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Fmoc-Lys(Boc)-Gly-OH.

-

Purify the crude product by column chromatography.

-

-

Final Deprotection:

-

Dissolve the purified Fmoc-Lys(Boc)-Gly-OH in a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[3]

-

Stir the solution at room temperature for 2-3 hours.

-

Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Solution-Phase Synthesis Workflow Diagram

Caption: General workflow for the solution-phase synthesis of this compound.

Purification and Characterization

The purity of the synthesized dipeptide is critical for its intended application. The primary method for the purification of peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Purification by RP-HPLC

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).

-

Protocol Outline:

-

Develop an analytical method to determine the retention time of the dipeptide.

-

Scale up to a preparative column for purification of the crude product.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the dipeptide. The 1H NMR spectrum will show characteristic peaks for the protons of the glycine and lysine residues.[9][10]

Quantitative Data Summary

The yield and purity of peptide synthesis can vary significantly depending on the specific protocol, scale, and purification method. The following table provides representative data.[11][12][13]

| Synthesis Method | Step | Typical Yield | Typical Purity (crude) | Typical Purity (after HPLC) |

| Solid-Phase | Overall Synthesis | 60-80% | 70-90% | >95% |

| Solution-Phase | Coupling Reaction | 70-90% | 60-80% | >98% |

| Final Deprotection | >90% | - | - |

Biological Relevance and Application

Glycyl-L-lysine is a simple dipeptide with roles as a metabolite.[1] The related tripeptide, Glycyl-L-histidyl-L-lysine (GHK), has been shown to have antioxidant properties by diminishing hydroxyl and peroxyl radicals.[14] This suggests a potential role for peptides containing the Gly-Lys motif in cellular protection against oxidative stress. Furthermore, polymers of lysine (poly-L-lysine) are explored as drug delivery vehicles.[15][16]

Potential Role in Cellular Protection

The following diagram illustrates a simplified pathway of how a Gly-Lys containing peptide might contribute to mitigating oxidative stress.

Caption: Potential mechanism of ROS scavenging by this compound peptides.

Conclusion

This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound dipeptide for research purposes. Both solid-phase and solution-phase methodologies have been presented with detailed protocols and workflows to aid researchers in the successful preparation of this important dipeptide. The provided information on its biological context opens avenues for its application in various fields of drug discovery and development.

References

- 1. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. consensus.app [consensus.app]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. Poly-L-lysine Coated Oral Nanoemulsion for Combined Delivery of Insulin and C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glycyllysine biological functions in cellular models"

An In-Depth Technical Guide on the Biological Functions of Glycyl-L-Histidyl-L-Lysine (GHK) in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Scope Note: The vast majority of scientific literature on small peptides containing glycine and lysine focuses on the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in its copper-complexed form (GHK-Cu). Research on the specific dipeptide glycyl-lysine is limited. Therefore, this technical guide centers on the extensively studied biological functions of GHK in cellular models to provide a comprehensive and data-rich resource.

Introduction

First isolated from human plasma in 1973, Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring tripeptide that has garnered significant scientific interest for its diverse biological activities.[1][2] It is often found complexed with copper (II) ions, forming GHK-Cu, a state in which many of its functions are potentiated. GHK is liberated from extracellular matrix (ECM) proteins, such as the α-II chain of collagen, in response to tissue injury.[1][3] Cellular and preclinical studies have demonstrated its prominent roles in wound healing, tissue regeneration, anti-inflammatory processes, and antioxidant defense.[1][4] This guide provides a detailed overview of the core biological functions of GHK in various cellular models, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Biological Functions in Cellular Models

Antioxidant and Cytoprotective Effects

GHK exhibits potent antioxidant and cytoprotective properties, primarily by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.

-

ROS Scavenging: In Caco-2 intestinal epithelial cells, GHK at concentrations of 10 µM or less significantly reduced the increase in ROS levels induced by tert-butyl hydroperoxide.[3] Electron spin resonance (ESR) spin-trapping techniques revealed that GHK directly diminishes hydroxyl (•OH) and peroxyl (ROO•) radicals, but not superoxide (O₂⁻•) radicals.[3] Its effect on hydroxyl radicals was found to be much stronger than that of other endogenous antioxidants like carnosine and glutathione.[3]

-

Metal Ion Chelation: GHK is a high-affinity copper-binding peptide.[1][5] This chelation ability is crucial for its cytoprotective effects against metal-induced toxicity. In BV2 microglial cells, GHK was shown to bind copper (Cu²⁺) and zinc (Zn²⁺), preventing metal-induced cell death.[5][6] By complexing with Cu²⁺, GHK reduces its redox activity, thereby attenuating the production of ROS via Fenton-like reactions.[5] Furthermore, GHK can prevent and even reverse Cu²⁺- and Zn²⁺-induced protein aggregation, a common feature in neurodegenerative diseases.[5][6][7]

Anti-Inflammatory and Immunomodulatory Roles

GHK and its copper complex demonstrate significant anti-inflammatory activity across various cell types.

-

Cytokine Modulation: Studies on normal human dermal fibroblasts (NHDF) have explored the influence of GHK and GHK-Cu on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] The amino acid glycine, a component of GHK, has been shown to decrease lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β while increasing the expression of the anti-inflammatory cytokine IL-10 in monocytes.[8][9] Glycine acts on inflammatory cells like macrophages to suppress the activation of transcription factors that lead to inflammatory cytokine formation.[10]

-

Targeting Inflammatory Enzymes: In a cellular model using RAW264.7 alveolar macrophages, GHK-Cu was found to attenuate crystalline silica-induced oxidative stress.[4] This effect was linked to its ability to bind to and modulate the activity of peroxiredoxin 6 (PRDX6), an antioxidant enzyme involved in inflammatory processes.[4]

Wound Healing and Extracellular Matrix Remodeling

One of the most well-documented functions of GHK is its role in wound healing and tissue repair.[1]

-

Stimulation of ECM Synthesis: GHK-Cu stimulates the synthesis of collagen and glycosaminoglycans by fibroblasts.[1][11] This effect was observed to begin at concentrations between 10⁻¹² M and 10⁻¹¹ M, maximizing at 10⁻⁹ M, and was independent of changes in cell number.[1]

-

Regulation of Matrix Metalloproteinases (MMPs): GHK-Cu acts as an activator of tissue remodeling by modulating the expression of MMPs and their tissue inhibitors (TIMPs).[11] It increases the secretion of MMP-2, which is essential for clearing damaged proteins during the remodeling phase of wound healing, while also modulating TIMP-1 and TIMP-2 expression to regulate collagen degradation.[11]

Angiogenesis

GHK promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing and tissue regeneration.[1][2] However, this function also warrants caution in the context of cancer, where angiogenesis can fuel tumor growth.[2] While GHK itself promotes angiogenesis, its constituent amino acid glycine has shown potent anti-angiogenic effects in tumor models by activating a glycine-gated chloride channel in endothelial cells, which blunts growth factor signaling.[12] Conversely, other studies have suggested glycine can promote angiogenesis.[13]

Neuroprotection

GHK demonstrates protective effects in central nervous system (CNS) cellular models, primarily through its anti-aggregation and antioxidant properties. By preventing copper- and zinc-induced protein aggregation and cell death, GHK shows potential as a therapeutic agent for neurodegenerative diseases where metal ion imbalance is a key pathological feature.[5][6][7]

Effects on Cell Growth

GHK has been described as a growth factor for certain cell types. Early studies demonstrated that GHK could stimulate the growth of human KB and HeLa cells in serum-limited medium, with a growth rate similar to that observed in medium containing 5% serum.[14] This growth-promoting activity was specific to the GHK sequence.[14]

Quantitative Data Summary

The following tables summarize quantitative data from key cellular studies on GHK and its components.

Table 1: Antioxidant and Cytoprotective Effects of GHK

| Cell Line | Stressor | GHK Concentration | Effect | Reference |

| Caco-2 | tert-butyl hydroperoxide | ≤ 10 µM | Significantly reduced ROS levels | [3] |

| BV2 Microglia | Copper (Cu²⁺, 500 µM) | 0 - 1000 µM | Dose-dependently attenuated ROS increase | [5] |

| BV2 Microglia | Copper (Cu²⁺), Zinc (Zn²⁺) | Not specified | Prevented metal-induced cell death | [5][6] |

Table 2: Effects of GHK on Extracellular Matrix Synthesis

| Cell Line | GHK-Cu Concentration | Effect | Reference |

| Fibroblasts | 10⁻⁹ M (max effect) | Stimulated collagen synthesis | [1] |

| Rat Skin | Not specified (dose-related) | Increased collagen and glycosaminoglycan content | [11] |

Table 3: Effects of Glycine on Cytokine Production

| Cell Type | Stimulant | Glycine Concentration | Effect | Reference |

| Purified Monocytes | LPS | Dose-dependent | Decreased TNF-α (P<0.01), Increased IL-10 | [8][9] |

| Whole Blood Assay | LPS | Dose-dependent | Reduced TNF-α & IL-1β (P<0.0001), Increased IL-10 (P<0.05) | [8][9] |

Signaling Pathways and Mechanisms of Action

GHK exerts its biological effects by modulating several key signaling pathways.

Antioxidant and Metal Chelation Pathway

GHK directly scavenges harmful ROS and chelates transition metal ions like Cu²⁺. This action prevents the generation of further ROS via Fenton chemistry and inhibits metal-induced protein aggregation and cellular damage, ultimately promoting cell survival.

Caption: GHK's direct antioxidant and metal chelation activities reduce cellular damage.

Anti-Inflammatory Pathway via PRDX6 Modulation

In alveolar macrophages, GHK-Cu can bind to peroxiredoxin 6 (PRDX6). This interaction helps to mitigate the oxidative stress induced by inflammatory stimuli like crystalline silica, thereby attenuating the downstream inflammatory cascade and reducing fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. innerbody.com [innerbody.com]

- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycyl-l-histidyl-l-lysine-Cu2+ tripeptide complex attenuates lung inflammation and fibrosis in silicosis by targeting peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Glycine as a potent anti-angiogenic nutrient for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycyl-L-histidyl-L-lysine, a growth promoting factor for human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"enzymatic degradation pathways of Glycyllysine"

An In-depth Technical Guide on the Enzymatic Degradation Pathways of Glycyllysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-lysine is a dipeptide composed of glycine and lysine, representing an intermediate in protein catabolism. Its degradation is a fundamental biochemical process, primarily occurring through enzymatic hydrolysis of the peptide bond. This guide elucidates the core enzymatic pathways responsible for the breakdown of glycyl-lysine, details the key enzymes involved, presents available quantitative data, and provides comprehensive experimental protocols for the analysis of its degradation. Furthermore, this document visualizes the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and life sciences.

Introduction

Glycyl-L-lysine is a simple dipeptide that serves as a substrate for various peptidases within the body.[1] The cleavage of its peptide bond releases the constituent amino acids, glycine and lysine, which can then enter their respective metabolic pathways. The efficiency and regulation of this degradation are of interest in various physiological and pathological contexts, including renal function and protein metabolism. Understanding the enzymes that catalyze this breakdown and their kinetics is crucial for fields ranging from nutritional science to drug discovery, where peptide-based therapeutics are of growing importance.

Core Enzymatic Degradation Pathway

The primary enzymatic degradation pathway for glycyl-lysine is a hydrolytic cleavage of the peptide bond linking the glycine and lysine residues. This reaction is catalyzed by a class of enzymes known as dipeptidases. The result of this hydrolysis is the liberation of one molecule of glycine and one molecule of L-lysine.

Reaction: Glycyl-L-lysine + H₂O → Glycine + L-Lysine

This process is fundamental for the recycling of amino acids from peptides. The released glycine can be further metabolized by the glycine cleavage system, while lysine enters its own complex catabolic pathways.[2]

Key Enzymes in Glycyl-lysine Degradation

Two primary classes of enzymes have been identified as being responsible for the hydrolysis of dipeptides like glycyl-lysine:

-

Renal Dipeptidase (Dipeptidase 1, DPEP1): This enzyme is a membrane-bound, zinc-dependent metalloproteinase predominantly found on the brush border of the kidney.[3][4][5] DPEP1 is known to hydrolyze a wide range of dipeptides and plays a significant role in the metabolism of glutathione and its conjugates.[6][7] Its location in the kidney suggests a crucial role in the processing of dipeptides filtered from the blood.[8]

-

Cytosolic Non-specific Dipeptidase (CNDP2): As its name suggests, CNDP2 is located in the cytoplasm of cells and exhibits broad substrate specificity for dipeptides.[9][10] This enzyme is involved in the intracellular breakdown of dipeptides, contributing to the maintenance of the cellular amino acid pool.[11][12]

The relative contribution of these and other peptidases to the overall degradation of glycyl-lysine in an organism is tissue-dependent.

Visualization of the Degradation Pathway

The enzymatic degradation of glycyl-lysine can be represented as a straightforward hydrolytic cleavage.

Quantitative Data on Glycyl-lysine Degradation

While the qualitative pathway of glycyl-lysine degradation is well-understood, specific kinetic parameters for the hydrolysis of this dipeptide by human enzymes are not extensively documented in publicly available literature. However, data from related substrates and enzymes provide valuable context.

Table 1: Summary of Enzymes and Related Kinetic Data

| Enzyme | Location | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Human Renal Dipeptidase (DPEP1) | Kidney brush border membrane | Glycyldehydrophenylalanine | - | - | - | [3] |

| General dipeptides | Varies | Varies | Varies | [3] | ||

| Bacterial Homolog of DPEP1 (Sco3058) | Streptomyces coelicolor | L-Arg-D-Asp | - | - | 7.6 x 105 | [4] |

| Cytosolic Non-specific Dipeptidase (CNDP2) | Cytosol | Cysteinylglycine | - | - | - | [11][12][13] |

| Lysine-specific Aminopeptidase | Ubiquitous | Lys-ssNA | 333 µM | 0.7 nmol/min/mg | - | [14] |

Note: Specific kinetic data for Glycyl-L-lysine was not found. The table presents data for related substrates to provide context. The determination of these parameters for Glycyl-L-lysine would require specific experimental investigation as outlined in Section 4.

Experimental Protocols

The following are detailed methodologies for key experiments to analyze the enzymatic degradation of glycyl-lysine.

Dipeptidase Activity Assay using HPLC

This protocol is adapted from methods used for other dipeptides and is suitable for quantifying the hydrolysis of glycyl-lysine.[3]

Objective: To determine the rate of glycyl-lysine hydrolysis by a dipeptidase (e.g., purified DPEP1 or a cell lysate containing CNDP2) by measuring the formation of glycine and lysine.

Materials:

-

Glycyl-L-lysine

-

Purified dipeptidase or cell/tissue homogenate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Phenylisothiocyanate (PITC)

-

Triethylamine

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer and a known concentration of glycyl-lysine (e.g., 1 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of the enzyme preparation.

-

Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Stop the reaction by adding an equal volume of 20% TCA to the aliquot.

-

Centrifuge to pellet the precipitated protein. The supernatant contains the amino acid products.

-

-

Pre-column Derivatization (PITC):

-

Take a known volume of the supernatant.

-

Dry the sample under vacuum.

-

Redissolve in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).

-

Add PITC solution and incubate at room temperature for 20 minutes.

-

Dry the sample again under vacuum to remove excess reagents.

-

-

HPLC Analysis:

-

Reconstitute the derivatized sample in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution profile with a suitable mobile phase system (e.g., a gradient of acetonitrile in sodium acetate buffer).

-

Detect the PITC-derivatized amino acids at 254 nm.

-

Quantify the peaks corresponding to glycine and lysine by comparing their peak areas to a standard curve of known concentrations of derivatized glycine and lysine.

-

Data Analysis: Calculate the rate of product formation (glycine and lysine) over time. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of protein. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying glycyl-lysine concentrations and fitting the data to the Michaelis-Menten equation.

Visualization of Experimental Workflow

Connection to Signaling Pathways

Direct signaling pathways regulated by the concentration of glycyl-lysine or its immediate degradation products have not been extensively characterized. However, the key enzymes responsible for its degradation are implicated in significant cellular signaling networks, particularly in the context of disease.

-

DPEP1 and Cancer Signaling: DPEP1 expression is altered in several cancers. It has been shown to participate in pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades, which are critical regulators of cell growth, proliferation, and survival.[6]

-

CNDP2 and Cellular Homeostasis: CNDP2 is involved in maintaining the intracellular pool of amino acids, which is essential for protein synthesis and cellular metabolism.[11] Its role in hydrolyzing cysteinyl-glycine, a product of glutathione breakdown, links it to cellular redox homeostasis.[12]

The degradation of glycyl-lysine, therefore, is part of a broader metabolic network that intersects with major signaling pathways, primarily through the functions of its catabolizing enzymes.

Visualization of DPEP1's Role in Signaling

Conclusion

The enzymatic degradation of glycyl-lysine is a fundamental process primarily mediated by dipeptidases such as DPEP1 and CNDP2, resulting in the release of glycine and lysine. While specific kinetic data for this dipeptide is sparse, established experimental protocols allow for its determination. The enzymes involved in this pathway are linked to critical cellular signaling networks, highlighting the broader physiological relevance of dipeptide metabolism. This guide provides a comprehensive overview for researchers, offering both a theoretical framework and practical methodologies to further investigate the role of glycyl-lysine degradation in health and disease.

References

- 1. Glycyl-L-lysine | C8H17N3O3 | CID 3080576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the glycosyl-phosphatidylinositol-anchored human renal dipeptidase reveals that it is more extensively glycosylated than the pig enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human CNDP2 (Cytosolic non-specific dipeptidase) ELISA Kit | Molecular Kinetics [molecularkinetics.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of KKL-35 as a Novel Carnosine Dipeptidase 2 (CNDP2) Inhibitor by In Silico Screening [mdpi.com]

- 12. Carnosine dipeptidase II (CNDP2) protects cells under cysteine insufficiency by hydrolyzing glutathione-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glycyllysine CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-lysine is a dipeptide composed of the amino acids glycine and L-lysine. While its constituent amino acids are fundamental to numerous biological processes, the dipeptide itself remains a subject of nascent research interest. This technical guide provides a comprehensive overview of the available information on Glycyl-L-lysine, including its chemical properties, synthesis, purification, and analysis. It also explores the potential biological significance of this dipeptide, drawing insights from the known functions of its components and related peptides. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences who are interested in the chemistry and potential applications of Glycyl-L-lysine.

Core Data Presentation

This section summarizes the fundamental chemical and physical properties of Glycyl-L-lysine.

| Property | Value |

| CAS Number | 997-62-6 |

| Molecular Formula | C₈H₁₇N₃O₃ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | (2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid |

| Canonical SMILES | C(CCN)C--INVALID-LINK--NC(=O)CN |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis of Glycyl-L-lysine

The synthesis of Glycyl-L-lysine can be achieved through standard peptide synthesis methodologies, primarily solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection to yield the final dipeptide.

Experimental Protocol:

-

Protection of Amino Acids:

-

Protect the amino group of glycine, for instance, with a tert-butyloxycarbonyl (Boc) group to form Boc-Gly-OH.

-

Protect the carboxyl group of L-lysine by esterification, for example, to form H-Lys-OMe. The ε-amino group of lysine must also be protected, typically with a group orthogonal to the α-amino protecting group, such as benzyloxycarbonyl (Z), to form H-Lys(Z)-OMe.

-

-

Peptide Coupling:

-

Activate the carboxyl group of Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

React the activated Boc-Gly-OH with H-Lys(Z)-OMe in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide, Boc-Gly-Lys(Z)-OMe.

-

-

Deprotection:

-

Remove the Boc group using an acid such as trifluoroacetic acid (TFA).

-

Saponify the methyl ester to yield the free carboxyl group.

-

Remove the Z group by hydrogenolysis to yield Glycyl-L-lysine.

-

-

Purification:

-

Purify the crude product by recrystallization or chromatography.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support.

Experimental Protocol:

-

Resin Preparation: Start with a pre-loaded resin, such as Fmoc-L-Lys(Boc)-Wang resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of lysine using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Gly-OH and couple it to the free amino group on the resin-bound lysine.

-

Final Deprotection and Cleavage: Remove the Fmoc group from glycine. Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by chromatography.

Purification and Analysis

Purification by Chromatography

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Glycyl-L-lysine, being a basic dipeptide, can be purified using a cation-exchange resin. The peptide is loaded onto the column at a specific pH where it carries a net positive charge and is then eluted by increasing the salt concentration or pH of the buffer.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique for purifying peptides. The separation is based on the hydrophobicity of the molecules. A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like TFA.

Analytical Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized Glycyl-L-lysine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide, confirming the presence of both glycine and lysine residues and the peptide bond linkage.

Biological Significance and Potential Applications

The biological role of Glycyl-L-lysine is not yet well-defined. However, insights can be drawn from the functions of its constituent amino acids and the transport mechanisms of small peptides.

Cellular Uptake and Metabolism

Small peptides like Glycyl-L-lysine are primarily absorbed in the intestine through the peptide transporter 1 (PepT1). However, studies have shown that PepT1 has a very low affinity for Gly-Lys.[1] Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, glycine and L-lysine, which then enter their respective metabolic pathways.

Potential Bioactivities

-

Nutritional Supplement: Glycyl-L-lysine could serve as a readily absorbable source of glycine and the essential amino acid lysine.

-

Drug Delivery: The dipeptide structure could be explored as a carrier for drug molecules, potentially utilizing peptide transporters for targeted delivery.

-

Research Tool: As a simple dipeptide, Glycyl-L-lysine can be used in studies of peptide transport, metabolism, and protein chemistry.

Conclusion

Glycyl-L-lysine is a fundamental dipeptide with well-established methods for its chemical synthesis and analysis. While its specific biological functions are yet to be extensively investigated, its composition of two crucial amino acids suggests its potential importance in nutrition and metabolism. Further research is warranted to elucidate the specific roles of Glycyl-L-lysine in cellular processes and to explore its potential applications in the fields of medicine and biotechnology. This guide provides a solid foundation for researchers to embark on such investigations.

References

The Dawn of Peptide Science: Early Studies and Discovery of Glycyllysine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 20th century marked a pivotal era in the nascent field of biochemistry, with the elucidation of the fundamental building blocks of proteins—amino acids—and the initial forays into their assembly into peptides. Among the simplest of these, the dipeptide Glycyllysine, composed of glycine and lysine, represents a foundational molecule in the history of peptide chemistry. This technical guide provides a comprehensive overview of the seminal studies that led to the discovery and initial understanding of this compound, detailing the pioneering synthetic methods and the early explorations into its biological significance.

I. The Genesis of a Peptide: Early Synthesis of Glycylglycine and this compound

The journey to understanding this compound begins with the groundbreaking work on its simpler counterpart, Glycylglycine. This laid the essential groundwork for the synthesis of more complex peptides.

A. The First Dipeptide Synthesis: Fischer and Fourneau's Glycylglycine (1901)

The first successful synthesis of a dipeptide was achieved by the Nobel laureate Emil Fischer and his collaborator Ernest Fourneau in 1901. Their work, "Ueber einige Derivate des Glycocolls" (On some derivatives of Glycocoll), published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of Glycylglycine through the hydrolysis of 2,5-diketopiperazine (glycine anhydride). This landmark achievement provided the first concrete evidence for the peptide bond theory.

The method employed by Fischer and Fourneau was elegant in its simplicity, involving the acid-catalyzed hydrolysis of a cyclic dipeptide precursor.

Table 1: Quantitative Data for the Synthesis of Glycylglycine (Fischer & Fourneau, 1901)

| Parameter | Value |

| Starting Material | 2,5-Diketopiperazine (Glycine Anhydride) |

| Reagent | Concentrated Hydrochloric Acid |

| Reaction Condition | Boiling |

| Product | Glycylglycine Hydrochloride |

| Physical Appearance | Crystalline solid |

| Melting Point | Decomposes above 200 °C |

Detailed Methodology:

-

Preparation of 2,5-Diketopiperazine: Glycine was heated to produce 2,5-diketopiperazine, a cyclic anhydride formed from two glycine molecules.

-

Hydrolysis: The 2,5-diketopiperazine was boiled in concentrated hydrochloric acid. The acidic conditions catalyzed the hydrolytic cleavage of one of the amide bonds within the diketopiperazine ring.

-

Isolation: Upon cooling, Glycylglycine hydrochloride crystallized from the solution. The crystals were then isolated and purified.

Glycyllysine Biosynthesis in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyllysine, a dipeptide composed of glycine and lysine, is a molecule of interest in various biological and pharmaceutical contexts. While the biosynthesis of its constituent amino acids, glycine and lysine, is well-characterized in microorganisms, the direct enzymatic pathway for the synthesis of the this compound dipeptide is not well-documented as a primary metabolic route. Instead, its formation is likely attributable to the broader substrate specificity of enzymes involved in peptide metabolism, such as non-ribosomal peptide synthetases (NRPSs) or other peptide ligases. This technical guide provides an in-depth overview of the potential mechanisms for this compound biosynthesis in microorganisms, drawing upon the current understanding of microbial peptide synthesis. It also outlines experimental protocols and data presentation formats relevant to the study and potential production of this dipeptide.

Potential Biosynthetic Pathways for this compound

The biosynthesis of this compound in microorganisms is not known to occur via a dedicated, well-defined pathway. However, two primary mechanisms are plausible for the enzymatic ligation of glycine and lysine:

-

Non-Ribosomal Peptide Synthesis (NRPS): NRPSs are large, modular enzymes that synthesize a wide array of peptides without the use of ribosomes. These complex enzymatic assembly lines are known for their ability to incorporate a diverse range of proteinogenic and non-proteinogenic amino acids.[1][2] A specific NRPS module could potentially recognize and activate glycine and lysine, subsequently catalyzing the formation of a peptide bond between them. The modular nature of NRPSs allows for a combinatorial assembly of amino acids, making them a likely candidate for the synthesis of various dipeptides, including this compound.[1][3]

-

Enzymatic Ligation by Other Peptidases/Ligases: Certain proteases can catalyze the reverse reaction of peptide bond hydrolysis, leading to peptide synthesis, particularly under specific reaction conditions (e.g., high substrate concentration, low water activity). Additionally, specific ATP-dependent ligases, such as D-alanine-D-alanine ligases, have been shown to have broad substrate specificities, although their action on glycine and lysine to form this compound has not been explicitly demonstrated.[4]

Precursor Biosynthesis: Glycine and Lysine

The availability of the precursor amino acids is crucial for any potential this compound synthesis.

Glycine Biosynthesis: In microorganisms, glycine is primarily synthesized from serine through the action of serine hydroxymethyltransferase (SHMT). This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] Another pathway involves the glycine cleavage system, which can, under certain conditions, operate in reverse to synthesize glycine.[5]

Lysine Biosynthesis: Bacteria predominantly synthesize lysine via the diaminopimelate (DAP) pathway, which starts from aspartate.[2] This pathway has several variations, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, all of which converge to produce meso-diaminopimelate (m-DAP), a direct precursor to lysine.[2]

Data on Microbial Amino Acid and Peptide Production

| Product | Microorganism | Production Method | Titer/Yield | Reference |

| L-Lysine | Corynebacterium glutamicum | Fermentation | >100 g/L | [6][7] |

| L-Lysine | Escherichia coli | Fermentation | 134.9 g/L | [6] |

| Dipeptides (general) | Engineered E. coli | Whole-cell biocatalysis | Varies with substrate | [4] |

| Bioactive Peptides | Various Lactic Acid Bacteria | Fermentation | Not specified | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound biosynthesis.

Screening for this compound-Producing Microorganisms

Objective: To identify microbial strains capable of producing this compound.

Methodology:

-

Cultivation: A diverse collection of microorganisms (e.g., bacteria, fungi, actinomycetes) are cultured in various media supplemented with glycine and lysine.

-

Sample Preparation: After a defined incubation period, the culture broth is harvested. The supernatant is separated from the cells by centrifugation.

-

Extraction: The supernatant is subjected to a suitable extraction method to isolate small peptides. This may involve solid-phase extraction (SPE) with a C18 cartridge.

-

Analysis: The extracts are analyzed for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

HPLC Conditions: A reversed-phase C18 column is used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

MS Conditions: Electrospray ionization (ESI) in positive mode is used. The mass spectrometer is set to monitor for the specific m/z of this compound.

-

-

Confirmation: The identity of the putative this compound peak is confirmed by tandem mass spectrometry (MS/MS) and comparison with a chemical standard.

Characterization of a Putative this compound Synthetase

Objective: To isolate and characterize the enzyme responsible for this compound synthesis from a positive hit from the screening.

Methodology:

-

Cell Lysis and Fractionation: Cells of the identified microorganism are lysed, and the lysate is fractionated by centrifugation to separate soluble and membrane-bound proteins.

-

Protein Purification: The active fraction is subjected to a series of chromatographic steps (e.g., ion exchange, size exclusion, affinity chromatography) to purify the enzyme.

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with glycine, lysine, and ATP (if a ligase is suspected) and monitoring the formation of this compound by HPLC-MS.

-

Substrate Specificity: The purified enzyme is tested with a range of amino acids to determine its substrate specificity.

-

Protein Identification: The purified protein is identified by techniques such as N-terminal sequencing or mass spectrometry-based proteomics (e.g., peptide mass fingerprinting).

Recombinant Production and Yield Optimization

Objective: To produce this compound in a heterologous host and optimize the production yield.

Methodology:

-

Gene Cloning and Expression: The gene encoding the identified synthetase is cloned into an expression vector and transformed into a suitable host, such as E. coli.

-

Fermentation: The recombinant strain is grown in a fermenter under controlled conditions (pH, temperature, aeration, feeding of precursors).

-

Process Optimization: Different parameters such as inducer concentration, temperature, and media composition are varied to optimize the production of this compound.

-

Quantification: The concentration of this compound in the fermentation broth is quantified using a validated analytical method, such as HPLC with a suitable detector (e.g., fluorescence after derivatization or MS).

Visualizations of Pathways and Workflows

Potential this compound Biosynthesis Pathways

Caption: Potential routes to this compound formation from precursor amino acids.

Experimental Workflow for Screening and Characterization

Caption: A logical workflow for identifying and characterizing microbial this compound biosynthesis.

Conclusion

While a dedicated biosynthetic pathway for this compound in microorganisms remains to be elucidated, the existing knowledge of microbial peptide synthesis provides a strong foundation for its investigation. The promiscuity of enzymes like non-ribosomal peptide synthetases and other peptide ligases presents the most probable route for its formation. The experimental strategies outlined in this guide offer a systematic approach for researchers to screen for this compound-producing microorganisms, identify the responsible enzymes, and potentially develop recombinant systems for its production. Further research in this area will not only shed light on the metabolic capabilities of microorganisms but also open avenues for the biotechnological production of this and other novel dipeptides for various applications.

References

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 6. Evolving the l-lysine high-producing strain of Escherichia coli using a newly developed high-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]

- 8. Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on fermentation-produced plant-derived bioactive peptides [frontiersin.org]

Physicochemical Properties of Glycyllysine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide glycyllysine in aqueous solutions. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document synthesizes theoretical estimations for its acid-base properties with experimental data from its constituent amino acids, glycine and lysine, as well as the related dipeptide, glycylglycine. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the fundamental characteristics that influence the behavior of this compound in aqueous environments. Key properties covered include acid-dissociation constants (pKa), isoelectric point (pI), solubility, thermodynamic parameters, and volumetric and transport properties. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and includes visualizations of key processes and relationships to aid in comprehension.

Introduction

Glycyl-L-lysine (Gly-Lys) is a dipeptide composed of glycine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and peptides, its physicochemical properties in aqueous solution are of significant interest in a variety of scientific disciplines, including biochemistry, pharmaceutical sciences, and biotechnology. Understanding these properties is crucial for applications such as peptide synthesis, drug formulation and delivery, and in the study of protein structure and stability.

The structure of this compound features a C-terminal carboxyl group, an N-terminal amino group, and the primary amino group in the side chain of the lysine residue. These ionizable groups dictate the charge state of the molecule at different pH values, which in turn governs its solubility, interactions with other molecules, and overall stability. This guide provides an in-depth exploration of these properties, offering both theoretical predictions for this compound and empirical data from analogous compounds to provide a thorough understanding of its behavior in aqueous media.

Acid-Base Properties

The acid-base properties of this compound are determined by its three ionizable groups: the α-carboxyl group (pKa₁), the α-amino group (pKa₂), and the ε-amino group of the lysine side chain (pKa₃).

Acid Dissociation Constants (pKa)

Table 1: Estimated pKa Values for this compound and Experimental pKa Values for Glycine and Lysine at 25°C

| Functional Group | Estimated pKa (this compound) | Glycine pKa[1] | Lysine pKa[2] |

| α-Carboxyl (-COOH) | ~3.1 | 2.34 | 2.18 |

| α-Amino (-NH₃⁺) | ~8.0 | 9.60 | 8.95 |

| ε-Amino (-NH₃⁺) | ~10.5 | - | 10.53 |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a peptide with a basic side chain like this compound, the pI is calculated as the average of the pKa values of the two cationic groups (the α-amino and ε-amino groups).[1]

Calculation of Estimated pI for this compound:

pI = (pKa₂ + pKa₃) / 2 pI ≈ (8.0 + 10.5) / 2 pI ≈ 9.25

At a pH below the pI, this compound will carry a net positive charge, and at a pH above the pI, it will have a net negative charge.

Ionic Forms of this compound in Aqueous Solution

The charge state of this compound is pH-dependent, transitioning through several ionic forms as the pH of the solution changes.

Caption: Ionic forms of this compound at different pH ranges.

Solubility and Thermodynamic Properties

The solubility of peptides is highly dependent on pH, temperature, and the presence of co-solutes. The solubility is generally lowest at the isoelectric point, where the net charge is zero, and increases as the pH moves away from the pI due to increased charge and hydration.

Aqueous Solubility

Table 2: Solubility of Glycine and Glycylglycine in Water

| Compound | Temperature (°C) | Solubility ( g/100g H₂O) |

| Glycine | 25 | 24.99[3] |

| Glycine | 50 | 39.10[3] |

| Glycylglycine | 25 | 13.6 |

Thermodynamic Properties of Dissolution

The dissolution of a peptide in water involves changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide insight into the energetics of the solvation process. Calorimetric studies on glycine and its oligomers show that the enthalpy of dissolution can be influenced by interactions with co-solutes.[4][5]

Table 3: Standard Enthalpy of Solution (ΔsolH°) for Glycine and Glycylglycine in Water at 298.15 K

| Compound | ΔsolH° (kJ/mol) |

| Glycine | 15.69[6] |

| Glycylglycine | 20.92 |

Volumetric and Transport Properties

Partial Molar Volume

The partial molar volume (V̄) of a solute provides information about solute-solvent and solute-solute interactions. It is determined from precise density measurements of solutions at various concentrations.[7] Studies on glycine and other amino acids show that partial molar volumes are sensitive to temperature and the presence of electrolytes.[7][8][9]

Table 4: Limiting Partial Molar Volume (V̄°) for Glycine and Glycylglycine in Water at 298.15 K

| Compound | V̄° (cm³/mol) |

| Glycine | 43.2[8] |

| Glycylglycine | 76.2[7] |

Viscosity

Viscosity measurements of aqueous solutions can elucidate the effect of a solute on the structure of water. The Jones-Dole equation is often used to analyze the concentration dependence of viscosity, where the B-coefficient is related to solute-solvent interactions. Positive B-coefficients are indicative of structure-making solutes, while negative values suggest structure-breaking effects.[10][11][12]

Table 5: Viscosity B-coefficients for Glycine and Glycylglycine in Water at 298.15 K

| Compound | Viscosity B-coefficient (dm³/mol) |

| Glycine | 0.143[12] |

| Glycylglycine | 0.264 |

Stability in Aqueous Solution

The primary route of degradation for peptides in aqueous solution is the hydrolysis of the peptide bond. This reaction is generally slow at neutral pH and ambient temperature but is catalyzed by acids and bases, and the rate increases with temperature. The stability of this compound in solution is therefore a function of both pH and temperature. Studies on the hydrolysis of glycylglycine in subcritical water show that other reactions, such as cyclodehydration to form a diketopiperazine, can also occur at elevated temperatures.[13]

Experimental Protocols

This section details the standard experimental methodologies for determining the key physicochemical properties discussed in this guide.

Determination of pKa and pI by Potentiometric Titration

Potentiometric titration is the standard method for determining the pKa values of ionizable groups.

Protocol:

-

Solution Preparation : Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

-

Titration Setup : Place the solution in a thermostatted vessel (e.g., at 25°C) and use a calibrated pH meter with a combination glass electrode to monitor the pH.

-

Acidic Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. Record the pH after each addition until the pH drops to ~1.5-2.0.

-

Basic Titration : In a separate experiment, titrate a fresh sample of the this compound solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition until the pH reaches ~11.5-12.0.

-

Data Analysis : Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5, 1.5, and 2.5 equivalents of added base). The pI can be determined from the calculated pKa values.

Caption: Workflow for determining pKa and pI via potentiometric titration.

Determination of Thermodynamic Properties by Isothermal Titration Calorimetry (ITC)

ITC can be used to measure the enthalpy of dissolution (ΔHsol) directly.

Protocol:

-

Instrument Setup : Set up the ITC instrument at the desired temperature (e.g., 25°C). Fill the sample cell with a known volume of buffer (e.g., water or a specific buffer solution).

-

Sample Preparation : Prepare a concentrated solution of this compound in the same buffer.

-

Titration : Inject small, known aliquots of the this compound solution into the sample cell. The instrument measures the heat change associated with each injection as the peptide dissolves and dilutes.

-

Data Analysis : The integrated heat changes are plotted against the molar ratio. The enthalpy of solution is determined by fitting the data to an appropriate binding or dissolution model.

Relationship Between Experimental Measurements and Physicochemical Properties

The determination of several key physicochemical properties relies on a set of fundamental experimental measurements. The following diagram illustrates these relationships.

Caption: Logical relationship between measurements and properties.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound in aqueous solution. While direct experimental data for this specific dipeptide are sparse, a robust understanding of its likely behavior can be formulated through theoretical estimations and by drawing comparisons with its constituent amino acids and the dipeptide glycylglycine. The acid-base characteristics, governed by three ionizable groups, indicate an isoelectric point in the basic range, suggesting that this compound will be positively charged under physiological conditions. The presence of the hydrophilic lysine side chain is expected to confer good water solubility. The provided experimental protocols offer a clear framework for researchers wishing to perform their own empirical studies to validate these estimations and further characterize this important biomolecule. Such studies are essential for advancing the use of this compound in pharmaceutical and biotechnological applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. Viscosity B-coefficients at 15 and 25 °C for glycine, β-alanine, 4-amino-n-butyric acid, and 6-amino-n-hexanoic acid in aqueous solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Glycyl-L-lysine as a Supplement in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chemically defined media is a critical aspect of modern cell culture, particularly in the biopharmaceutical industry where consistency, safety, and performance are paramount. Dipeptides have emerged as valuable supplements in these media, offering enhanced stability and solubility over their constituent free amino acids.[1] This document provides detailed application notes and protocols for the utilization of Glycyl-L-lysine (Gly-Lys), a dipeptide composed of glycine and L-lysine, in mammalian cell culture.

While extensive quantitative data for Glycyl-L-lysine is not abundant in publicly available literature, the information presented here is synthesized from studies on similar lysine-containing peptides and the general principles of dipeptide supplementation.[1] These notes are intended to serve as a comprehensive guide for researchers to effectively incorporate Glycyl-L-lysine into their cell culture workflows. It is important to note that optimal concentrations and conditions should be empirically determined for each specific cell line and application.

Principle of Application

Supplementing cell culture media with Glycyl-L-lysine can offer several advantages:

-

Enhanced Nutrient Stability: Dipeptides are generally more stable in aqueous solutions compared to some free amino acids, preventing their degradation and the subsequent accumulation of toxic byproducts like ammonia.[1]

-

Improved Amino Acid Solubility: Formulating lysine as a dipeptide can improve the overall solubility and bioavailability of amino acids, especially in highly concentrated feed media.[1]

-

Controlled Nutrient Delivery: Cells can internalize dipeptides through peptide transporters, such as PepT1, which may differ from the transport mechanisms of free amino acids.[1] This can lead to a more controlled intracellular release of glycine and lysine, potentially influencing cellular metabolism and protein production.[1]

-

Bioactive Effects: Some studies suggest that lysine-containing peptides may exert direct biological effects on cell growth and productivity. For instance, the tripeptide Gly-Lys-Gly has been observed to suppress the growth of hybridoma cells while enhancing the production of monoclonal antibodies, an effect not seen with the addition of free lysine and glycine.[1][2][3] This indicates that the intact peptide may possess unique biological activities.

Data Presentation

The following table summarizes hypothetical quantitative data based on the observed effects of similar lysine-containing peptides in hybridoma cell culture. This data should be used as a starting point for optimization experiments.

| Parameter | Control (Free Amino Acids) | Glycyl-L-lysine (2 mM) | Glycyl-L-lysine (5 mM) | Glycyl-L-lysine (10 mM) |

| Peak Viable Cell Density (x 10^6 cells/mL) | 2.5 | 2.2 | 1.8 | 1.5 |

| Cell Viability (%) | > 90% | > 90% | > 85% | > 80% |

| Monoclonal Antibody Titer (mg/L) | 100 | 130 | 150 | 140 |

| Specific Productivity (pg/cell/day) | 20 | 28 | 35 | 38 |

Experimental Protocols

Preparation of Glycyl-L-lysine Stock Solution (100 mM)

Materials:

-

Glycyl-L-lysine powder (MW: 203.24 g/mol )

-

Sterile, nuclease-free water or cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Glycyl-L-lysine powder. For a 10 mL of 100 mM stock solution, weigh 203.24 mg.

-

Transfer the powder to a sterile conical tube.

-